FERb 033

Description

Properties

IUPAC Name |

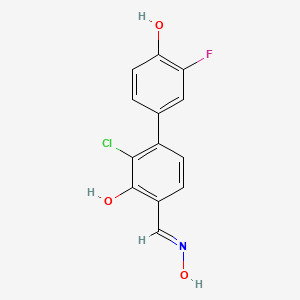

2-chloro-3-(3-fluoro-4-hydroxyphenyl)-6-[(E)-hydroxyiminomethyl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9ClFNO3/c14-12-9(3-1-8(6-16-19)13(12)18)7-2-4-11(17)10(15)5-7/h1-6,17-19H/b16-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRRMQNGSYOUANY-OMCISZLKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=C(C(=C(C=C2)C=NO)O)Cl)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1C2=C(C(=C(C=C2)/C=N/O)O)Cl)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9ClFNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401045277 | |

| Record name | 2-Chloro-3'-fluoro-4-[(E)-(hydroxyimino)methyl][1,1'-biphenyl]-3,4'-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401045277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1111084-78-6 | |

| Record name | FERB-033 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1111084786 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Chloro-3'-fluoro-4-[(E)-(hydroxyimino)methyl][1,1'-biphenyl]-3,4'-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401045277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FERB-033 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9FUT9FH3EX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

FERb 033: A Technical Guide to a Selective Estrogen Receptor Beta Agonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

FERb 033 is a synthetic, non-steroidal small molecule that has emerged as a valuable tool in biomedical research due to its potent and selective agonist activity at the Estrogen Receptor Beta (ERβ).[1] Synthesized in 2009, this salicylaldoxime derivative offers a high degree of selectivity for ERβ over Estrogen Receptor Alpha (ERα), enabling the specific interrogation of ERβ-mediated signaling pathways.[1] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, key experimental data, detailed protocols for its use in foundational research, and a visualization of its associated signaling pathways. This document is intended to serve as a resource for researchers in oncology, neurobiology, and inflammatory diseases where ERβ signaling is a key area of investigation.

Introduction

Estrogen receptors, existing in two primary subtypes, ERα and ERβ, are members of the nuclear receptor superfamily and function as ligand-activated transcription factors. While both receptors bind the endogenous ligand 17β-estradiol, they often exhibit different tissue distribution and can mediate distinct, sometimes opposing, physiological effects. The development of subtype-selective ligands is therefore crucial for dissecting the specific roles of ERα and ERβ and for the development of targeted therapeutics with improved side-effect profiles. This compound was developed to meet the need for a potent and highly selective ERβ agonist.

Mechanism of Action

This compound exerts its biological effects by binding to the ligand-binding domain of the Estrogen Receptor Beta (ERβ). This binding induces a conformational change in the receptor, leading to its activation. As a selective agonist, this compound shows a significantly higher binding affinity and functional potency for ERβ compared to ERα.

Activated ERβ, complexed with this compound, can modulate gene expression through two primary pathways:

-

Genomic (Nuclear-Initiated) Signaling: The ligand-receptor complex translocates to the nucleus, where it binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes. This interaction recruits co-activator proteins and the general transcriptional machinery, leading to the up- or down-regulation of gene transcription.

-

Non-Genomic (Membrane-Initiated) Signaling: A sub-population of ERβ is localized to the plasma membrane. Ligand binding to these receptors can rapidly activate intracellular signaling cascades, such as the mitogen-activated protein kinase (MAPK) and phosphatidylinositol 3-kinase (PI3K) pathways. These rapid signaling events can, in turn, influence cellular processes and modulate the activity of other transcription factors.

Quantitative Data

The following tables summarize the key quantitative parameters of this compound from in vitro studies.

Table 1: Binding Affinity and Potency of this compound

| Parameter | Receptor | Value | Reference |

| Binding Affinity (Ki) | ERβ | 7.1 nM | [1] |

| ERα | - | ||

| Potency (EC50) | ERβ | 4.8 nM | [1] |

| ERα | - | ||

| Selectivity | ERβ vs. ERα | 62-fold | [1] |

Table 2: In Vitro Cellular Effects of this compound

| Cell Line | Assay | Effect | Concentration | Reference |

| Human Glioma Cells | Proliferation Assay | Inhibition of cell proliferation | - | [2] |

| Human Airway Smooth Muscle (ASM) Cells | Calcium Imaging | Mild decrease in Ca2+ response | 10 nM | |

| Triple-Negative Breast Cancer (TNBC) cell lines (MDA-MB-231, Hs578T) | Proliferation Assay | Inhibition of cell proliferation rate | - | [3] |

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound, based on the foundational studies.

Estrogen Receptor Competitive Binding Assay

This protocol is adapted from competitive radiometric binding assays used to determine the binding affinity of compounds for estrogen receptors.

Materials:

-

Purified, full-length human ERα and ERβ (e.g., from Invitrogen, PanVera).

-

[3H]estradiol (radioligand).

-

This compound and other test compounds.

-

Assay buffer (e.g., Tris-based buffer with additives).

-

Hydroxyapatite slurry.

-

Scintillation vials and scintillation fluid.

-

Scintillation counter.

Procedure:

-

Prepare serial dilutions of this compound and a reference compound (e.g., unlabeled estradiol).

-

In assay tubes, combine the assay buffer, a fixed concentration of purified ERα or ERβ, and a fixed concentration of [3H]estradiol.

-

Add the serially diluted this compound or reference compound to the respective tubes. Include control tubes with no competitor (total binding) and tubes with a large excess of unlabeled estradiol (non-specific binding).

-

Incubate the mixture for 18-24 hours at 4°C to reach equilibrium.

-

Add hydroxyapatite slurry to each tube to adsorb the receptor-ligand complexes.

-

Wash the hydroxyapatite pellets multiple times with wash buffer to remove unbound ligand.

-

Resuspend the final pellets in ethanol and transfer to scintillation vials.

-

Add scintillation fluid and measure the radioactivity using a scintillation counter.

-

Calculate the percentage of [3H]estradiol binding at each concentration of the competitor.

-

Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of [3H]estradiol).

-

Calculate the relative binding affinity (RBA) and the inhibition constant (Ki) using established equations.

Transcriptional Activation (Luciferase Reporter Gene) Assay

This protocol is used to determine the functional agonist or antagonist activity of a compound on estrogen receptors.

Materials:

-

Human cell line (e.g., HEC-1 human endometrial cells).

-

Expression plasmid for full-length human ERα or ERβ.

-

Estrogen-responsive luciferase reporter plasmid (containing EREs upstream of the luciferase gene).

-

Transfection reagent.

-

Cell culture medium and supplements.

-

This compound and other test compounds.

-

Luciferase assay reagent.

-

Luminometer.

Procedure:

-

Seed the HEC-1 cells in multi-well plates and allow them to attach overnight.

-

Co-transfect the cells with the appropriate ER expression plasmid (ERα or ERβ) and the ERE-luciferase reporter plasmid using a suitable transfection reagent.

-

After the transfection period, replace the medium with fresh medium containing serial dilutions of this compound or a reference agonist (e.g., estradiol). For antagonist testing, cells are co-treated with a fixed concentration of estradiol and varying concentrations of the test compound.

-

Incubate the cells for 24 hours.

-

Lyse the cells and measure the luciferase activity in the cell lysates using a luminometer after adding the luciferase assay reagent.

-

Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) or to the total protein concentration.

-

Plot the normalized luciferase activity against the compound concentration to generate dose-response curves.

-

Calculate the EC50 (for agonists) or IC50 (for antagonists) values from the dose-response curves.

Visualizations

Signaling Pathways

Caption: this compound signaling pathways.

Experimental Workflows

Caption: ER Competitive Binding Assay Workflow.

Caption: Transcriptional Activation Assay Workflow.

References

Technical Whitepaper: The Core Mechanism of Action of FERb 033, a Selective Estrogen Receptor β Agonist

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

FERb 033 is a synthetic, nonsteroidal molecule identified as a potent and selective agonist for Estrogen Receptor β (ERβ).[1][2] With a high degree of selectivity over Estrogen Receptor α (ERα), this compound serves as a critical tool for investigating the distinct physiological roles of ERβ and as a potential therapeutic agent in oncology and other indications where ERβ activation is beneficial. This document provides a comprehensive overview of the core mechanism of action of this compound, detailing its molecular interactions, downstream signaling pathways, and cellular effects. It includes quantitative data, detailed experimental protocols for characterization, and visual diagrams of key pathways and workflows.

Introduction to this compound

This compound is a small molecule developed for scientific research to probe the distinct biological functions of the two primary estrogen receptor subtypes, ERα and ERβ.[1][2] These receptors, while both binding the endogenous ligand 17β-estradiol, often mediate different, and sometimes opposing, physiological effects.[3][4] ERα is strongly associated with proliferative signals, particularly in breast and uterine tissues, whereas ERβ is often implicated in anti-proliferative and pro-apoptotic pathways in various cancers.[4][5] The development of subtype-selective ligands like this compound is crucial for harnessing the therapeutic potential of ERβ while avoiding the proliferative effects associated with ERα activation.[4] this compound demonstrates significant selectivity for ERβ, making it an invaluable pharmacological tool.[1][2]

Core Mechanism of Action: ERβ Agonism

The primary mechanism of action of this compound is its function as a selective agonist for Estrogen Receptor β. Upon entering the cell, this compound binds to the Ligand Binding Domain (LBD) of ERβ, which is predominantly located in the nucleus but also found in the cytoplasm and at the plasma membrane.[5][6]

This binding event induces a critical conformational change in the ERβ protein. This change facilitates the dissociation of chaperone proteins (e.g., heat shock proteins), allowing the receptor to form homodimers (ERβ/ERβ).[5] The ligand-activated receptor dimer then initiates downstream signaling through two principal pathways:

-

Genomic (Nuclear-Initiated) Signaling: The this compound-ERβ complex binds directly to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes.[1][6] This interaction recruits a complex of co-activator proteins, which then modulates the transcription of these genes, leading to either increased or decreased protein expression. This is the classical and most well-understood pathway of estrogen receptor action.[1][3]

-

Non-Genomic (Membrane-Initiated) Signaling: A subpopulation of ERβ located at the cell membrane can be rapidly activated by this compound to initiate intracellular signaling cascades, such as the mitogen-activated protein kinase (MAPK) pathway.[7] These rapid effects do not require direct DNA binding or gene transcription and can influence cellular processes like ion channel activity and kinase activation.[1][7]

Signaling Pathway Visualization

The diagram below illustrates the canonical genomic signaling pathway initiated by this compound binding to ERβ.

Quantitative Biochemical Profile

The potency and selectivity of this compound have been characterized using various in vitro assays. The key quantitative metrics are summarized below.

| Parameter | Receptor | Value | Assay Type |

| Binding Affinity (Ki) | ERβ | 7.1 nM | Competitive Radioligand Binding |

| ERα | ~440 nM | Competitive Radioligand Binding | |

| Potency (EC50) | ERβ | 4.8 nM | Reporter Gene Transactivation |

| Selectivity | ERβ vs. ERα | 62-fold | Based on Ki values |

Table 1: Biochemical data for this compound. Data compiled from multiple sources.[1][2][3]

Experimental Protocols

Detailed methodologies are required to accurately characterize the activity of compounds like this compound. Below are representative protocols for key assays.

ERβ Competitive Binding Assay (Fluorescence Polarization)

This assay quantifies the ability of a test compound to displace a fluorescently labeled estrogen ligand from the ERβ Ligand Binding Domain (LBD).

Objective: To determine the binding affinity (Ki) of this compound for ERβ.

Materials:

-

Recombinant human ERβ LBD

-

Fluormone™ ES2 Green (fluorescent estrogen tracer)

-

ES2 Screening Buffer

-

This compound and 17β-estradiol (reference compound)

-

Black, low-volume 384-well assay plates

Protocol:

-

Compound Dilution: Prepare a serial dilution series of this compound (e.g., from 1 µM to 10 pM) in ES2 Screening Buffer. Also, prepare a dilution series for unlabeled 17β-estradiol as a reference.

-

Receptor/Tracer Mix: Prepare a 2X working solution of ERβ LBD (e.g., 20 nM) and Fluormone™ ES2 (e.g., 9 nM) in cold ES2 Screening Buffer. Protect this solution from light.

-

Assay Plate Setup: Add 20 µL of the serially diluted compounds to the assay plate wells. Include wells for "0% competition" (buffer only) and "100% competition" (high concentration of unlabeled estradiol).

-

Reaction Initiation: Add 20 µL of the 2X Receptor/Tracer mix to all wells.

-

Incubation: Mix the plate gently on a plate shaker for 1 minute, then incubate for 1-2 hours at room temperature, protected from light.

-

Data Acquisition: Read the plate on a fluorescence polarization reader (e.g., excitation at 485 nm, emission at 535 nm).

-

Data Analysis: The fluorescence polarization (mP) values are plotted against the logarithm of the compound concentration. The IC50 value (concentration at which 50% of the tracer is displaced) is determined using a four-parameter logistic curve fit. The Ki is then calculated using the Cheng-Prusoff equation.

Workflow Visualization: Binding Assay

ERβ Reporter Gene Transactivation Assay

This cell-based assay measures the ability of a compound to activate ERβ-mediated gene transcription.

Objective: To determine the functional potency (EC50) of this compound as an ERβ agonist.

Materials:

-

A human cell line (e.g., U2OS, HeLa) stably co-transfected with:

-

An expression vector for full-length human ERβ.

-

A reporter vector containing multiple EREs upstream of a luciferase gene.

-

-

Cell culture medium (estrogen-free).

-

This compound and 17β-estradiol.

-

Luciferase assay reagent (e.g., Bright-Glo™).

-

White, opaque 96-well cell culture plates.

Protocol:

-

Cell Plating: Seed the reporter cells in white, opaque 96-well plates at a predetermined density (e.g., 10,000 cells/well) in estrogen-free medium and allow them to attach overnight.

-

Compound Treatment: Prepare a serial dilution of this compound in assay medium. Remove the plating medium from the cells and add the compound dilutions. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (estradiol).

-

Incubation: Incubate the cells for 18-24 hours at 37°C in a CO2 incubator.

-

Cell Lysis and Signal Detection: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add luciferase assay reagent to each well, which lyses the cells and provides the substrate for the luciferase enzyme.

-

Data Acquisition: Measure the luminescence (in Relative Light Units, RLU) using a plate luminometer.

-

Data Analysis: Normalize the RLU data (e.g., as a percentage of the maximal estradiol response). Plot the normalized response against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.

Workflow Visualization: Transactivation Assay

Conclusion

This compound is a potent agonist of Estrogen Receptor β with a high degree of selectivity over ERα. Its mechanism of action is centered on the canonical pathway of nuclear receptor activation: ligand binding, receptor dimerization, and subsequent modulation of target gene transcription via binding to Estrogen Response Elements. The quantitative profile of this compound confirms its utility as a selective tool for elucidating the specific downstream biological consequences of ERβ activation. The experimental protocols detailed herein provide a robust framework for the characterization of this and similar selective nuclear receptor modulators. Further investigation into the non-genomic actions of this compound and its effects on cell-type-specific gene expression profiles will continue to enhance our understanding of ERβ signaling.

References

- 1. Estrogen Signaling via Estrogen Receptor β - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Estrogen receptor β: an overview and update - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Selectively targeting estrogen receptors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Estrogen Receptor Beta (ERβ): A Ligand Activated Tumor Suppressor [frontiersin.org]

- 6. creative-diagnostics.com [creative-diagnostics.com]

- 7. aacrjournals.org [aacrjournals.org]

An In-depth Technical Guide to the Biological Target of FERb 033

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the biological target of the synthetic, nonsteroidal compound FERb 033. It is established that this compound is a potent and selective agonist for the Estrogen Receptor β (ERβ), a nuclear receptor with significant implications in various physiological and pathological processes. This document details the binding affinity and functional potency of this compound, outlines the experimental protocols used for its characterization, and illustrates the core signaling pathway it modulates. The information presented is intended to support further research and drug development efforts targeting ERβ.

Introduction

This compound is a synthetic, nonsteroidal estrogen developed in 2009.[1] It is distinguished by its high affinity and selective agonist activity towards Estrogen Receptor β (ERβ), with a 62-fold selectivity over Estrogen Receptor α (ERα).[1][2] ERβ, also known as NR3A2 (nuclear receptor subfamily 3, group A, member 2), is a ligand-activated transcription factor that plays a crucial role in the regulation of gene expression. Upon activation, it modulates a variety of cellular processes, including proliferation, differentiation, and apoptosis. The differential expression of ERβ and its distinct functional roles compared to ERα have made it an attractive therapeutic target for a range of conditions, including certain cancers, inflammatory disorders, and neurodegenerative diseases. This guide focuses on the characterization of this compound as a tool for studying ERβ function and as a potential lead compound for therapeutic development.

Quantitative Data Presentation

The following table summarizes the key quantitative parameters defining the interaction of this compound with its biological target, ERβ.

| Parameter | Value | Target | Species | Reference |

| Binding Affinity (Ki) | 7.1 nM | ERβ | Human | [2] |

| Functional Potency (EC50) | 4.8 nM | ERβ | Human | [2] |

| Selectivity | 62-fold | ERβ over ERα | Human | [1][2] |

Experimental Protocols

The following protocols are based on the methodologies described in the primary literature characterizing this compound.

Competitive Radioligand Binding Assay for ERβ

This assay is designed to determine the binding affinity (Ki) of a test compound for the estrogen receptor β by measuring its ability to compete with a radiolabeled ligand.

Materials:

-

Human recombinant ERβ ligand-binding domain (LBD)

-

[3H]17β-estradiol (radioligand)

-

Test compound (this compound)

-

Assay buffer (e.g., TEG buffer: 10 mM Tris-HCl, 1.5 mM EDTA, 10% glycerol, pH 7.4)

-

Dextran-coated charcoal (DCC) suspension

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Prepare serial dilutions of the test compound (this compound) and the non-radiolabeled 17β-estradiol (for standard curve) in the assay buffer.

-

In assay tubes, combine the human recombinant ERβ LBD, a fixed concentration of [3H]17β-estradiol (typically at a concentration close to its Kd), and varying concentrations of the test compound or non-radiolabeled 17β-estradiol.

-

Include control tubes for total binding (no competitor) and non-specific binding (a high concentration of non-radiolabeled 17β-estradiol).

-

Incubate the mixture at 4°C for 18-24 hours to reach equilibrium.

-

To separate bound from free radioligand, add cold DCC suspension to each tube.

-

Incubate on ice for 15 minutes with intermittent vortexing.

-

Centrifuge at 3,000 x g for 10 minutes at 4°C. The DCC will pellet the unbound radioligand.

-

Transfer the supernatant containing the receptor-bound radioligand to scintillation vials.

-

Add scintillation cocktail to each vial and measure the radioactivity using a scintillation counter.

-

Calculate the percentage of specific binding at each concentration of the test compound.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

ERβ Transcriptional Activation Assay

This cell-based assay measures the ability of a test compound to activate the transcriptional activity of ERβ.

Materials:

-

A suitable human cell line that does not endogenously express ERα or ERβ (e.g., HEK293 or HEC-1 cells).[3]

-

Expression vector for full-length human ERβ.

-

Reporter plasmid containing an estrogen response element (ERE) upstream of a reporter gene (e.g., luciferase).

-

A control plasmid for normalization of transfection efficiency (e.g., a plasmid expressing Renilla luciferase).

-

Cell culture medium and reagents.

-

Transfection reagent.

-

Test compound (this compound).

-

Luciferase assay reagent.

-

Luminometer.

Procedure:

-

Seed the cells in 96-well plates and allow them to attach overnight.

-

Co-transfect the cells with the ERβ expression vector, the ERE-reporter plasmid, and the control plasmid using a suitable transfection reagent.

-

After 24 hours, replace the medium with a medium containing serial dilutions of the test compound (this compound) or a vehicle control.

-

Incubate the cells for another 24 hours.

-

Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer and the appropriate luciferase assay reagents.

-

Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to control for transfection efficiency.

-

Plot the normalized luciferase activity against the concentration of the test compound.

-

Determine the EC50 value (the concentration of the test compound that produces 50% of the maximal response) using non-linear regression analysis.

Visualizations

Experimental Workflow

The following diagram illustrates the workflow for the characterization of this compound as an ERβ agonist.

Signaling Pathway

The diagram below illustrates the canonical nuclear signaling pathway activated by this compound through Estrogen Receptor β.

Conclusion

This compound is a valuable pharmacological tool for the study of Estrogen Receptor β. Its high potency and selectivity enable the specific interrogation of ERβ-mediated signaling pathways and their physiological consequences. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to utilize this compound in their investigations into the therapeutic potential of targeting ERβ. Further studies leveraging this compound may lead to novel treatments for a variety of diseases where ERβ signaling is implicated.

References

Unveiling FERb 033: A Potent and Selective Estrogen Receptor-Beta Agonist

For Researchers, Scientists, and Drug Development Professionals

Core Summary

FERb 033 is a synthetic, nonsteroidal small molecule identified as a potent and highly selective agonist for the Estrogen Receptor-Beta (ERβ).[1][2] Synthesized and characterized in 2009, this compound has emerged as a valuable research tool for elucidating the specific biological roles of ERβ in various physiological and pathological processes. Its high selectivity over Estrogen Receptor-Alpha (ERα) allows for the targeted investigation of ERβ-mediated signaling pathways, offering potential therapeutic avenues for a range of conditions, including certain cancers and inflammatory diseases.

Discovery and Synthesis

This compound was developed through a rational drug design approach aimed at optimizing the salicylaldoxime scaffold to achieve high-affinity and selective binding to ERβ. The key structural modifications leading to the discovery of this compound involved the strategic placement of halogen atoms on the phenyl rings of the core structure.

While the full, detailed synthesis protocol from the primary literature remains proprietary, the general approach involves a multi-step chemical synthesis. The key reaction steps, based on related salicylaldoxime syntheses, likely include:

-

Suzuki Coupling: Formation of the biaryl core structure through a palladium-catalyzed cross-coupling reaction.

-

Oxime Formation: Reaction of the resulting aldehyde with hydroxylamine to generate the characteristic salicylaldoxime moiety.

-

Purification: Purification of the final compound is typically achieved through column chromatography and recrystallization to yield high-purity this compound.

The successful synthesis yielded a compound with the formal chemical name: 4-(3-chloro-4-hydroxyphenyl)-2-fluoro-5-hydroxybenzaldehyde oxime.

Physicochemical and Pharmacological Properties

A summary of the key quantitative data for this compound is presented in the table below, highlighting its potent and selective ERβ agonist activity.

| Property | Value | Reference |

| Binding Affinity (Ki) for ERβ | 7.1 nM | [1][2] |

| Functional Potency (EC50) at ERβ | 4.8 nM | [1][2] |

| Selectivity for ERβ over ERα | 62-fold | [1][2] |

Mechanism of Action and Signaling Pathways

This compound exerts its biological effects by binding to and activating ERβ, a ligand-activated transcription factor. Upon binding, ERβ undergoes a conformational change, allowing it to dimerize and translocate to the nucleus. The activated ERβ dimer then modulates gene expression through two primary mechanisms:

-

Direct Genomic Signaling: The ERβ dimer binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes, thereby directly regulating their transcription.

-

Indirect Genomic Signaling: The ERβ dimer can also interact with other transcription factors, such as AP-1 and Sp1, to indirectly influence the expression of genes that may not contain a classical ERE.

The downstream effects of this compound-mediated ERβ activation are cell-type and context-dependent. In some cancer cell lines, activation of ERβ by specific agonists has been shown to suppress invasiveness, potentially through the modulation of pathways like TGFβ signaling.

Below is a diagram illustrating the generalized signaling pathway of this compound.

References

FERb 033: A Technical Guide to its Structure, Properties, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

FERb 033 is a synthetic, non-steroidal small molecule that has garnered significant interest in the scientific community for its potent and selective agonist activity at the estrogen receptor β (ERβ).[1] This technical guide provides a comprehensive overview of the structure, chemical properties, and mechanism of action of this compound, with a focus on the experimental methodologies used for its characterization and the signaling pathways it modulates. All quantitative data are presented in structured tables for clarity, and key biological pathways and experimental workflows are visualized using diagrams.

Structure and Chemical Properties

This compound, chemically named (E)-2-chloro-3'-fluoro-3,4'-dihydroxy-[1,1'-biphenyl]-4-carbaldehyde oxime, is a salicylaldoxime derivative.[2] Its chemical structure is characterized by a biphenyl scaffold with chloro, fluoro, and hydroxyl substitutions, and a carboxaldehyde oxime functional group.

A comprehensive summary of its chemical and physical properties is provided in the table below.

| Property | Value | Reference |

| IUPAC Name | (E)-2-chloro-3'-fluoro-3,4'-dihydroxy-[1,1'-biphenyl]-4-carbaldehyde oxime | [2] |

| CAS Number | 1111084-78-6 | [1] |

| Molecular Formula | C13H9ClFNO3 | [1] |

| Molecular Weight | 281.67 g/mol | [1] |

| Appearance | White to off-white solid | [2] |

| Solubility | Soluble in DMSO and Ethanol (up to 100 mM) | [2] |

| Purity | ≥98% | [2] |

Mechanism of Action and Biological Activity

This compound functions as a highly potent and selective agonist for Estrogen Receptor β (ERβ). This selectivity is a key feature, allowing for the targeted investigation of ERβ-mediated signaling pathways without significant activation of Estrogen Receptor α (ERα).

The biological activity of this compound has been quantified through various in vitro assays, the results of which are summarized in the table below.

| Parameter | Value | Description | Reference |

| Ki (ERβ) | 7.1 nM | Inhibitor constant, a measure of binding affinity to ERβ. | [1] |

| EC50 (ERβ) | 4.8 nM | Half maximal effective concentration for ERβ activation. | [1] |

| Selectivity | 62-fold for ERβ over ERα | Ratio of binding affinity or potency for ERβ compared to ERα. | [1] |

Experimental Protocols

The characterization of this compound as a selective ERβ agonist relies on two primary types of in vitro assays: competitive binding assays to determine its affinity for the receptor and transactivation assays to measure its functional activity as an agonist.

Estrogen Receptor Competitive Binding Assay

This assay is performed to determine the binding affinity (Ki) of this compound for ERα and ERβ. The protocol involves measuring the ability of this compound to displace a radiolabeled estrogen, typically [3H]-17β-estradiol, from the ligand-binding pocket of the receptors.

Methodology:

-

Preparation of Receptor Source: Cytosolic extracts containing either ERα or ERβ are prepared from appropriate cell lines or tissues (e.g., rat uterine cytosol for ERα). The protein concentration of the cytosol is determined.[3][4]

-

Assay Setup: A constant concentration of the respective estrogen receptor and [3H]-17β-estradiol are incubated with increasing concentrations of unlabeled this compound.[4]

-

Incubation: The reaction mixtures are incubated at a specific temperature (e.g., 4°C) for a sufficient time to reach equilibrium.

-

Separation of Bound and Free Ligand: The receptor-bound radioligand is separated from the unbound radioligand. This can be achieved by methods such as dextran-coated charcoal adsorption or filtration.

-

Quantification: The amount of bound radioactivity is measured using a scintillation counter.

-

Data Analysis: The data are plotted as the percentage of specific binding of [3H]-17β-estradiol against the logarithm of the this compound concentration. The IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined from this curve. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

Estrogen Receptor Transactivation Assay

This cell-based assay is used to quantify the functional agonist activity (EC50) of this compound. It measures the ability of the compound to activate the transcriptional activity of ERβ.

Methodology:

-

Cell Culture: A suitable human cell line (e.g., HeLa, BG1Luc-4E2) is stably transfected with a plasmid expressing human ERβ and a reporter gene construct.[5] The reporter construct contains an estrogen response element (ERE) upstream of a reporter gene, such as luciferase.[6]

-

Compound Treatment: The transfected cells are plated in multi-well plates and treated with increasing concentrations of this compound. A known ERβ agonist, such as 17β-estradiol, is used as a positive control.

-

Incubation: The cells are incubated for a specific period (e.g., 24 hours) to allow for receptor activation, gene transcription, and reporter protein expression.

-

Cell Lysis and Reporter Assay: The cells are lysed, and the activity of the reporter enzyme (e.g., luciferase) is measured using a luminometer.[6]

-

Data Analysis: The reporter gene activity is plotted against the logarithm of the this compound concentration. The EC50 value, the concentration of this compound that produces 50% of the maximal response, is determined from the dose-response curve.

Signaling Pathways

As an ERβ agonist, this compound can initiate both genomic and non-genomic signaling pathways.

Genomic (Classical) Signaling Pathway

The classical genomic pathway involves the direct regulation of gene expression by the this compound-ERβ complex. This process typically occurs over hours.

Caption: Genomic ERβ signaling pathway initiated by this compound.

Non-Genomic (Rapid) Signaling Pathway

This compound can also induce rapid signaling events that are initiated at the cell membrane and do not require direct gene transcription. These pathways often involve the activation of kinase cascades and can occur within minutes.

Caption: Non-genomic ERβ signaling pathways activated by this compound.

Experimental Workflow for Agonist Characterization

The overall workflow for characterizing a compound like this compound as a selective ERβ agonist follows a logical progression from initial screening to detailed mechanistic studies.

Caption: A typical experimental workflow for characterizing a selective ERβ agonist.

Conclusion

This compound is a valuable research tool for elucidating the specific roles of Estrogen Receptor β in various physiological and pathological processes. Its high potency and selectivity, combined with a well-characterized mechanism of action, make it an ideal probe for investigating ERβ-mediated signaling. The experimental protocols and pathway diagrams provided in this guide offer a comprehensive resource for researchers and drug development professionals working in this field.

References

FERb 033: A Technical Guide to its Function in Cellular Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

FERb 033 is a synthetic, non-steroidal small molecule that has emerged as a valuable tool in cellular and molecular biology research. It is characterized as a potent and selective agonist for Estrogen Receptor β (ERβ), a key nuclear receptor involved in a diverse array of physiological and pathological processes. This technical guide provides a comprehensive overview of this compound, its mechanism of action, its role in cellular signaling, and detailed protocols for key experimental applications.

Core Properties of this compound

This compound was first described in 2009 as part of a study focused on the structural evolution of salicylaldoximes as selective ERβ agonists. Its selectivity and potency make it an ideal probe for elucidating the specific functions of ERβ in various cellular contexts.

Quantitative Data Summary

The following table summarizes the key quantitative parameters that define the interaction of this compound with estrogen receptors.

| Parameter | Value | Receptor Subtype | Reference |

| Binding Affinity (Ki) | 7.1 nM | Human ERβ | [1] |

| Potency (EC50) | 4.8 nM | Human ERβ | [1] |

| Selectivity | 62-fold | ERβ over ERα | [1] |

Cellular Signaling Pathways Modulated by this compound

As a selective ERβ agonist, this compound influences cellular function primarily through the activation of Estrogen Receptor β. ERβ activation triggers two main types of signaling pathways: genomic and non-genomic.

Genomic Signaling Pathway

The classical, or genomic, pathway involves the direct regulation of gene expression. Upon binding this compound, ERβ undergoes a conformational change, dimerizes, and translocates to the nucleus. The ERβ dimer then binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes, or interacts with other transcription factors to modulate their activity. This leads to the recruitment of co-activators or co-repressors, ultimately resulting in the activation or repression of gene transcription.

Non-Genomic Signaling Pathway

In addition to its genomic effects, ERβ can also initiate rapid, non-genomic signaling cascades. A subpopulation of ERβ is localized to the plasma membrane. Upon activation by this compound, membrane-associated ERβ can quickly activate various downstream signaling molecules, such as kinases, leading to rapid cellular responses that do not require gene transcription. One such pathway involves the modulation of intracellular calcium levels.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the function of this compound.

Competitive Radioligand Binding Assay for ERβ

This assay is used to determine the binding affinity (Ki) of this compound for the estrogen receptor β.

Materials:

-

Purified recombinant human ERβ

-

[3H]-Estradiol (Radioligand)

-

This compound (unlabeled competitor)

-

Binding buffer (e.g., TEG buffer: 10 mM Tris-HCl, 1.5 mM EDTA, 10% glycerol, pH 7.4)

-

Scintillation vials and scintillation fluid

-

Glass fiber filters

-

Filtration apparatus

Procedure:

-

Prepare a series of dilutions of this compound in binding buffer.

-

In a multi-well plate, combine a fixed concentration of purified ERβ, a fixed concentration of [3H]-Estradiol (typically at its Kd concentration), and varying concentrations of this compound.

-

Include control wells for total binding (no competitor) and non-specific binding (a high concentration of unlabeled estradiol).

-

Incubate the plate at 4°C for a sufficient time to reach equilibrium (e.g., 18-24 hours).

-

Rapidly filter the contents of each well through glass fiber filters using a filtration apparatus.

-

Wash the filters multiple times with ice-cold binding buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the log concentration of this compound to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

References

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of FERb 033, a potent and selective synthetic agonist for Estrogen Receptor-β (ERβ). The document details its chemical properties, biological activity, and the structure-activity relationships of related salicylaldoxime-based analogs. Included are detailed experimental protocols for key biological assays, quantitative data summaries for comparative analysis, and visualizations of the pertinent signaling pathways and experimental workflows. This guide is intended to serve as a valuable resource for researchers in pharmacology, medicinal chemistry, and drug development investigating the therapeutic potential of selective ERβ modulation.

Introduction

Estrogen receptors (ERs) are critical mediators of estrogen signaling and exist as two primary subtypes, ERα and ERβ, which exhibit distinct tissue distributions and often opposing physiological functions. While ERα is predominantly associated with proliferative effects in tissues such as the breast and uterus, ERβ has been implicated in anti-proliferative and pro-apoptotic pathways in various cancers, as well as playing roles in the central nervous and cardiovascular systems. Consequently, the development of subtype-selective ligands is a key strategy in modern drug discovery to harness the therapeutic benefits of estrogenic signaling while minimizing adverse effects.

This compound emerged from a focused effort to develop non-steroidal, selective ERβ agonists.[1] It belongs to the salicylaldoxime class of compounds, which were designed to mimic the phenolic A-ring of endogenous estrogens through a bioisosteric replacement strategy.[1] This guide will delve into the specifics of this compound and its analogs, providing a technical foundation for their further investigation and potential clinical application.

Chemical Structure and Properties

This compound is a synthetic, non-steroidal molecule with the chemical name 3-chloro-4-(3-fluoro-4-hydroxyphenyl)salicylaldoxime. Its structure is characterized by a central salicylaldoxime scaffold, which is crucial for its interaction with the estrogen receptor. The key structural modifications that confer its high potency and selectivity for ERβ are the presence of a chlorine atom at the 3-position of the salicylaldoxime ring and a fluorine atom at the 3'-position of the pendant hydroxyphenyl ring.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value |

| IUPAC Name | 3-chloro-4-(3-fluoro-4-hydroxyphenyl)salicylaldehyde oxime |

| Molecular Formula | C₁₃H₉ClFNO₃ |

| Molecular Weight | 281.67 g/mol |

| CAS Number | 1111084-78-6 |

Biological Activity and Quantitative Data

This compound is a potent and selective agonist of ERβ. Its biological activity has been characterized through various in vitro assays, primarily competitive binding assays and transcriptional activation assays.

Binding Affinity and Selectivity

The binding affinity of this compound and its analogs for ERα and ERβ is typically determined using a competitive radiometric binding assay with [³H]estradiol. The inhibitory constant (Kᵢ) is a measure of the compound's binding affinity, with lower values indicating higher affinity. The selectivity for ERβ over ERα is calculated as the ratio of their respective Kᵢ values.

Table 2: Comparative Binding Affinities (Kᵢ, nM) and Selectivity of this compound and Related Analogs [1]

| Compound | ERα Kᵢ (nM) | ERβ Kᵢ (nM) | Selectivity (ERα Kᵢ / ERβ Kᵢ) |

| This compound | 440 | 7.1 | 62 |

| Analog 1 (Unsubstituted) | >1000 | 150 | - |

| Analog 2 (Chloro-substituted) | 850 | 35 | 24 |

| Analog 3 (Fluoro-substituted) | >1000 | 80 | - |

Functional Activity

The functional activity of this compound as an ERβ agonist is assessed through transcriptional activation assays. These assays measure the ability of the compound to induce the expression of a reporter gene under the control of an estrogen response element (ERE) in cells expressing either ERα or ERβ. The half-maximal effective concentration (EC₅₀) is the concentration of the compound that elicits 50% of the maximal response.

Table 3: Comparative Functional Activities (EC₅₀, nM) of this compound and Related Analogs [1]

| Compound | ERα EC₅₀ (nM) | ERβ EC₅₀ (nM) |

| This compound | 19 | 4.8 |

| Analog 2 (Chloro-substituted) | 100 | 11 |

Experimental Protocols

Estrogen Receptor Competitive Binding Assay

This protocol outlines the general procedure for determining the binding affinity of test compounds to ERα and ERβ.

Materials:

-

Purified, full-length human ERα and ERβ proteins

-

[³H]Estradiol (radioligand)

-

Test compounds (e.g., this compound and analogs)

-

Assay buffer (e.g., Tris-HCl buffer with additives)

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Prepare serial dilutions of the test compounds.

-

In a multi-well plate, combine the assay buffer, a fixed concentration of [³H]estradiol, and the diluted test compounds or vehicle control.

-

Add the purified ERα or ERβ protein to initiate the binding reaction.

-

Incubate the plate at a specific temperature (e.g., 4°C) for a defined period (e.g., 18 hours) to reach equilibrium.

-

Separate the protein-bound radioligand from the unbound radioligand using a method such as dextran-coated charcoal or filtration.

-

Add scintillation cocktail to the wells containing the bound radioligand.

-

Measure the radioactivity using a scintillation counter.

-

Calculate the percentage of specific binding at each concentration of the test compound.

-

Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of [³H]estradiol) by non-linear regression analysis.

-

Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

Estrogen Receptor Transcriptional Activation Assay

This protocol describes the general method for assessing the agonist activity of test compounds on ERα and ERβ.

Materials:

-

A suitable human cell line (e.g., HEC-1 endometrial cancer cells)

-

Expression vectors for human ERα and ERβ

-

A reporter plasmid containing an ERE linked to a reporter gene (e.g., luciferase)

-

A control plasmid for transfection efficiency normalization (e.g., expressing β-galactosidase)

-

Transfection reagent

-

Cell culture medium

-

Test compounds

-

Luciferase assay reagent

-

Luminometer

Procedure:

-

Seed the cells in a multi-well plate.

-

Co-transfect the cells with the appropriate ER expression vector, the ERE-reporter plasmid, and the control plasmid using a suitable transfection reagent.

-

After an incubation period to allow for protein expression, treat the cells with serial dilutions of the test compounds or vehicle control.

-

Incubate the cells for a specific duration (e.g., 24 hours).

-

Lyse the cells and measure the luciferase activity using a luminometer.

-

Measure the activity of the control reporter (e.g., β-galactosidase) to normalize for transfection efficiency.

-

Plot the normalized luciferase activity against the concentration of the test compound.

-

Determine the EC₅₀ value from the dose-response curve using non-linear regression analysis.

Signaling Pathways

Activation of ERβ by selective agonists like this compound can trigger a cascade of downstream signaling events, influencing gene expression and cellular function. These pathways can be broadly categorized into genomic and non-genomic pathways.

Genomic Signaling Pathway

The classical genomic pathway involves the direct regulation of gene transcription by the ERβ-ligand complex.

Upon binding to this compound in the cytoplasm, ERβ undergoes a conformational change, dissociates from heat shock proteins, and dimerizes. The activated dimer then translocates to the nucleus, where it binds to specific DNA sequences known as estrogen response elements (EREs) in the promoter regions of target genes. This binding event recruits co-activator proteins, leading to the initiation of transcription and subsequent translation of proteins that mediate the cellular response.

Non-Genomic Signaling Pathways

In addition to the genomic pathway, ERβ can also mediate rapid, non-genomic effects that do not require gene transcription. These pathways often involve the activation of intracellular signaling cascades.

This compound can bind to a population of ERβ localized at the cell membrane or within the cytoplasm. This interaction can rapidly activate various kinase signaling cascades, such as the PI3K/Akt and MAPK pathways, and modulate the activity of ion channels, leading to changes in intracellular calcium levels. These rapid signaling events can influence a variety of cellular processes, including cell survival and neuronal activity.

Experimental Workflow

The following diagram illustrates a typical workflow for the discovery and characterization of novel ERβ agonists like this compound.

The process begins with the rational design of new chemical entities, followed by their chemical synthesis. The synthesized compounds are then screened for their binding affinity and functional activity at both ERα and ERβ. Promising "hits" are further characterized to establish structure-activity relationships (SAR) and to investigate their effects on downstream signaling pathways. Lead compounds with desirable properties are then subjected to in vivo studies to assess their efficacy and safety profiles. This iterative process of design, synthesis, and testing ultimately leads to the selection of a candidate for preclinical development.

Conclusion

This compound and its analogs represent a significant advancement in the development of selective ERβ agonists. Their high potency and selectivity make them valuable research tools for elucidating the diverse biological roles of ERβ and promising lead compounds for the development of novel therapeutics for a range of diseases, including cancer, neurodegenerative disorders, and inflammatory conditions. This technical guide provides a foundational understanding of these compounds and the methodologies used to characterize them, aiming to facilitate further research and development in this important area.

References

FERb 033: A Technical Whitepaper on a Selective ERβ Agonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

FERb 033 is a synthetic, non-steroidal small molecule that has emerged as a potent and selective agonist for Estrogen Receptor Beta (ERβ). With a high degree of selectivity over Estrogen Receptor Alpha (ERα), this compound serves as a critical tool for elucidating the distinct physiological and pathological roles of ERβ. This document provides a comprehensive technical overview of this compound, including its pharmacological properties, mechanism of action, and detailed experimental protocols for its use in in vitro research.

Introduction

Estrogen receptors, existing in two primary isoforms, ERα and ERβ, mediate the diverse effects of estrogen throughout the body. While the roles of ERα have been extensively studied, the specific functions of ERβ are still under active investigation. The development of subtype-selective ligands is paramount to dissecting the individual contributions of each receptor. This compound was identified as a highly selective ERβ agonist, offering a valuable pharmacological tool for researchers.[1] Its discovery was first reported by Minutolo and colleagues in the Journal of Medicinal Chemistry in 2009.

Quantitative Data Presentation

The following tables summarize the key quantitative data for this compound based on available literature.

Table 1: Pharmacological Properties of this compound

| Parameter | Value | Receptor Subtype | Reference |

| Binding Affinity (Ki) | 7.1 nM | ERβ | [1] |

| Functional Potency (EC50) | 4.8 nM | ERβ | [1] |

| Selectivity | 62-fold | ERβ over ERα | [1] |

Table 2: In Vitro Activity of this compound

| Assay Type | Cell Line | Endpoint | Result | Reference |

| Transcriptional Activation | HEC-1B | Luciferase Reporter Gene | EC50 = 4.8 nM | |

| Cell Proliferation | ERβ-expressing cancer cell lines | Inhibition of proliferation | Dose-dependent inhibition | [2] |

| Gene Expression | Various | Modulation of ERβ target genes | Upregulation or downregulation | [3] |

Experimental Protocols

Detailed methodologies for key experiments involving this compound are provided below. These protocols are based on established practices and can be adapted for specific research needs.

Receptor Binding Assay (Competitive Radioligand Binding)

Objective: To determine the binding affinity (Ki) of this compound for ERβ.

Materials:

-

Full-length human recombinant ERβ protein

-

[³H]-Estradiol (Radioligand)

-

This compound (competitor ligand)

-

Binding buffer (e.g., TEGMD buffer: 10 mM Tris-HCl, 1.5 mM EDTA, 10% glycerol, 1 mM DTT, pH 7.4)

-

Scintillation vials and cocktail

-

Glass fiber filters

-

Filtration apparatus

Protocol:

-

Prepare a series of dilutions of this compound in the binding buffer.

-

In a microcentrifuge tube, combine the ERβ protein, a fixed concentration of [³H]-Estradiol, and varying concentrations of this compound.

-

Incubate the mixture at a specified temperature (e.g., 4°C) for a sufficient time to reach equilibrium (e.g., 18 hours).

-

Separate the bound from free radioligand by rapid filtration through glass fiber filters.

-

Wash the filters with ice-cold binding buffer to remove non-specifically bound radioligand.

-

Place the filters in scintillation vials with a scintillation cocktail.

-

Quantify the radioactivity using a scintillation counter.

-

Calculate the Ki value using the Cheng-Prusoff equation.

Transcriptional Activation Assay (Reporter Gene Assay)

Objective: To measure the functional potency (EC50) of this compound in activating ERβ-mediated gene transcription.

Materials:

-

A suitable mammalian cell line (e.g., HEK293, HeLa)

-

Expression vector for full-length human ERβ

-

Reporter plasmid containing an estrogen response element (ERE) driving a reporter gene (e.g., luciferase)

-

Transfection reagent

-

Cell culture medium and supplements

-

This compound

-

Luciferase assay reagent

-

Luminometer

Protocol:

-

Co-transfect the cells with the ERβ expression vector and the ERE-reporter plasmid.

-

Plate the transfected cells in a multi-well plate and allow them to adhere.

-

Treat the cells with a range of concentrations of this compound. Include a vehicle control.

-

Incubate the cells for a specified period (e.g., 24 hours).

-

Lyse the cells and measure the reporter gene activity (e.g., luciferase activity) using a luminometer.

-

Plot the dose-response curve and calculate the EC50 value.

Signaling Pathways and Mechanisms of Action

This compound, as a selective ERβ agonist, is expected to modulate cellular processes through both classical genomic and non-genomic signaling pathways.

Genomic (ERE-Dependent) Signaling

Upon binding to this compound, ERβ undergoes a conformational change, dimerizes, and translocates to the nucleus. The ERβ dimer then binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes, thereby regulating their transcription.[4]

Genomic Signaling Pathway of this compound.

Non-Genomic Signaling

ERβ can also be localized to the plasma membrane, where it can rapidly activate intracellular signaling cascades upon ligand binding. These non-genomic actions often involve the activation of kinase pathways such as the Mitogen-Activated Protein Kinase (MAPK) and Phosphatidylinositol 3-Kinase (PI3K)/Akt pathways.[2] These pathways can, in turn, influence a variety of cellular processes, including cell survival, proliferation, and inflammation.

Non-Genomic Signaling Pathways Activated by this compound.

Experimental Workflow for Studying Signaling Pathways

The following workflow outlines a general approach to investigating the signaling pathways modulated by this compound.

Experimental Workflow for this compound Signaling Studies.

Conclusion

This compound is a valuable research tool for the specific interrogation of ERβ-mediated signaling and function. Its high potency and selectivity allow for the precise dissection of ERβ's roles in health and disease. The data and protocols presented in this whitepaper provide a foundational resource for researchers and drug development professionals seeking to utilize this compound in their studies. Further investigation into the downstream targets and in vivo effects of this compound will continue to expand our understanding of ERβ biology and its potential as a therapeutic target.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. Identification of estrogen regulated genes in Fe33 rat hepatoma cells by differential display polymerase chain reaction and their hormonal regulation in rat liver and uterus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A Basic Review on Estrogen Receptor Signaling Pathways in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

[Template] In-Depth Technical Guide: Preliminary Studies on FERb 033

An extensive search for preliminary studies on "FERb 033" did not yield any publicly available information. This suggests that "this compound" may be a novel, internal, or otherwise non-public compound designation.

To generate the requested in-depth technical guide, access to the relevant preliminary research data is required. This would include, but is not limited to:

-

Quantitative Data: Efficacy studies (e.g., IC50, EC50 values), toxicity profiles (e.g., LD50, NOAEL), pharmacokinetic parameters (e.g., half-life, bioavailability), and pharmacodynamic measurements.

-

Experimental Protocols: Detailed methodologies for the synthesis of this compound, protocols for in vitro and in vivo experiments, and analytical methods used for its characterization and quantification.

-

Signaling Pathways and Mechanisms of Action: Descriptions of the biological pathways this compound is believed to modulate, including any known molecular targets or interactions.

Once this information is provided, the following in-depth technical guide can be produced, adhering to all specified requirements for data presentation, protocol documentation, and visualization.

This document serves as a template for the requested technical guide. The sections below would be populated with the specific data and experimental details for this compound.

Introduction

This section would provide a general overview of this compound, including its chemical class, proposed mechanism of action, and the therapeutic area it is being investigated for.

Quantitative Data Summary

All quantitative data from the preliminary studies would be presented in tabular format for clear comparison.

Table 1: In Vitro Efficacy of this compound

| Assay Type | Cell Line | IC50 / EC50 (nM) | Other Relevant Metrics |

|---|

| Data to be populated | Data to be populated | Data to be populated | Data to be populated |

Table 2: Pharmacokinetic Profile of this compound

| Species | Route of Administration | Half-life (t½) | Bioavailability (%) | Cmax (ng/mL) | Tmax (h) |

|---|

| Data to be populated | Data to be populated | Data to be populated | Data to be populated | Data to be populated | Data to be populated |

Table 3: In Vivo Efficacy of this compound

| Animal Model | Dosing Regimen | Efficacy Endpoint | Result |

|---|

| Data to be populated | Data to be populated | Data to be populated | Data to be populated |

Experimental Protocols

This section would detail the methodologies for all key experiments cited in the preliminary studies.

3.1. Synthesis of this compound A step-by-step description of the chemical synthesis process for this compound would be provided here.

3.2. In Vitro Assays Detailed protocols for the cell-based and biochemical assays used to evaluate the activity of this compound would be included.

3.3. In Vivo Studies A comprehensive description of the animal models, study design, dosing procedures, and endpoint measurements for the in vivo evaluation of this compound would be presented.

Visualizations: Signaling Pathways and Workflows

This section would contain diagrams representing the signaling pathways affected by this compound and the experimental workflows.

Caption: Hypothetical signaling pathway showing the inhibitory action of this compound.

Caption: A generalized workflow for the preclinical evaluation of this compound.

Upon receipt of the necessary data, this template will be fully populated to create a comprehensive and detailed technical guide on the preliminary studies of this compound.

The Safety and Toxicity Profile of FERb 033: A Technical Overview for Researchers

Disclaimer: As of December 2025, publicly available, in-depth safety and toxicity data for the selective estrogen receptor β (ERβ) agonist FERb 033 is limited. This document provides a comprehensive guide based on the known pharmacology of selective ERβ agonists and outlines the standard methodologies for evaluating the safety and toxicity of such compounds. The experimental protocols and data presented herein are illustrative and intended to guide future research and development efforts.

Introduction to this compound

This compound is a synthetic, non-steroidal agonist with high selectivity for the estrogen receptor β (ERβ) over the estrogen receptor α (ERα).[1] Its potential therapeutic applications are being explored in various research areas. As with any novel compound intended for further development, a thorough evaluation of its safety and toxicity profile is paramount. This guide outlines the key considerations and experimental approaches for characterizing the preclinical safety of this compound.

General Safety Considerations for Selective ERβ Agonists

While specific data for this compound is not available, the safety profile of another selective ERβ agonist, ERB-041, has been evaluated in a 12-week, randomized, placebo-controlled, phase II study in patients with rheumatoid arthritis.[2] The study found ERB-041 to be well-tolerated and safe.[2] The most commonly reported adverse events were headache, nausea, infection, and bronchitis, none of which were considered treatment-related.[2] This suggests that selective ERβ agonism may have a favorable safety profile, though compound-specific evaluation remains crucial.

Hypothetical Preclinical Safety and Toxicity Evaluation Workflow

A standard preclinical safety and toxicity evaluation for a compound like this compound would involve a tiered approach, starting with in vitro assessments and progressing to in vivo studies in animal models.

Caption: Hypothetical workflow for preclinical safety and toxicity assessment of this compound.

Detailed Experimental Protocols (Hypothetical)

3.1.1. In Vitro Cytotoxicity Assay

-

Cell Lines: A panel of cell lines, including hepatocytes (e.g., HepG2), renal cells (e.g., HK-2), and neuronal cells (e.g., SH-SY5Y), to assess tissue-specific toxicity.

-

Methodology: Cells are incubated with increasing concentrations of this compound for 24 to 72 hours. Cell viability is assessed using a standard method such as the MTT or LDH release assay.

-

Endpoint: Determination of the half-maximal inhibitory concentration (IC50) to quantify the cytotoxic potential.

3.1.2. In Vivo Acute Toxicity Study

-

Animal Model: Typically performed in two rodent species (e.g., Sprague-Dawley rats and CD-1 mice), using both male and female animals.

-

Methodology: A single, high dose of this compound is administered via the intended clinical route (e.g., oral gavage). Animals are observed for 14 days for signs of toxicity and mortality.

-

Endpoint: Determination of the LD50 (lethal dose, 50%) and the maximum tolerated dose (MTD).

3.1.3. In Vivo Repeat-Dose Toxicity Study

-

Animal Model: One rodent and one non-rodent species (e.g., rats and beagle dogs).

-

Methodology: this compound is administered daily for a specified duration (e.g., 28 or 90 days) at multiple dose levels. Comprehensive clinical observations, body weight, food consumption, hematology, clinical chemistry, and histopathological examinations are conducted.

-

Endpoint: Identification of target organs of toxicity and determination of the No-Observed-Adverse-Effect Level (NOAEL).

Estrogen Receptor Signaling Pathway

This compound exerts its effects by binding to and activating ERβ. Understanding the downstream signaling pathways is crucial for interpreting its biological actions and potential off-target effects.

Caption: Simplified diagram of the estrogen receptor signaling pathway.

Quantitative Data Summary (Illustrative)

The following tables present a hypothetical summary of preclinical safety and toxicity data for this compound. Note: This data is for illustrative purposes only and is not based on actual experimental results.

Table 1: In Vitro Toxicity of this compound (Hypothetical Data)

| Assay | Cell Line | Endpoint | Value (µM) |

| Cytotoxicity (MTT) | HepG2 | IC50 | > 100 |

| Cytotoxicity (MTT) | HK-2 | IC50 | > 100 |

| hERG Channel Blockade | HEK293 | IC50 | > 50 |

Table 2: In Vivo Acute Toxicity of this compound in Rodents (Hypothetical Data)

| Species | Sex | Route | LD50 (mg/kg) |

| Rat | Male | Oral | > 2000 |

| Rat | Female | Oral | > 2000 |

| Mouse | Male | Oral | > 2000 |

| Mouse | Female | Oral | > 2000 |

Table 3: 28-Day Repeat-Dose Toxicity of this compound in Rats (Hypothetical Data)

| Dose Group (mg/kg/day) | Key Findings | NOAEL (mg/kg/day) |

| 0 (Vehicle) | No adverse effects observed | - |

| 10 | No adverse effects observed | 10 |

| 50 | No adverse effects observed | 50 |

| 200 | Mild, reversible liver enzyme elevations | 50 |

Conclusion

While this compound shows promise as a selective ERβ agonist, a comprehensive evaluation of its safety and toxicity profile is essential before it can progress to clinical development. The absence of publicly available data necessitates a rigorous preclinical testing program following established regulatory guidelines. The hypothetical workflows and data presented in this guide provide a framework for such an evaluation. Future research should focus on generating robust in vitro and in vivo data to fully characterize the safety profile of this compound and determine its therapeutic potential.

References

Methodological & Application

FERb 033: A Selective Estrogen Receptor Beta (ERβ) Agonist for Research Applications

Introduction: FERb 033 is a synthetic, non-steroidal small molecule that acts as a potent and selective agonist for Estrogen Receptor Beta (ERβ), a key nuclear receptor involved in a variety of physiological and pathological processes.[1] With a high binding affinity and significant selectivity for ERβ over Estrogen Receptor Alpha (ERα), this compound serves as a critical tool for researchers investigating the distinct biological roles of ERβ in cancer, inflammation, and neuroprotection. This document provides detailed application notes and experimental protocols for the use of this compound in in vitro research settings.

Quantitative Data Summary

The following tables summarize the key quantitative parameters of this compound, providing a quick reference for its potency and selectivity.

Table 1: Binding Affinity and Potency of this compound

| Parameter | Value | Reference |

| Ki (ERβ) | 7.1 nM | [1][2] |

| EC50 (ERβ) | 4.8 nM | [1][2] |

| Selectivity | 62-fold for ERβ over ERα | [1][2] |

Table 2: Effective Concentrations of this compound in Cellular Assays

| Assay Type | Cell Line | Effective Concentration | Observation | Reference |

| Transcriptional Activation | Airway Smooth Muscle (ASM) cells | 10 nM | Mild decrease in Ca2+ response | [2] |

| Transcriptional Activation | Engineered reporter cells | 0.053 µM (EC50 for ESR2) | Induced transcriptional activity | [2] |

| Cell Viability | MDA-MB-231 (ERβ-expressing) | Not specified | Inhibition of proliferation | [3] |

| Gene Expression (qPCR) | MDA-MB-231 (ERβ-expressing) | Not specified | Induction of pS2, TGFα, p21 | [3] |

Signaling Pathway

Activation of ERβ by this compound initiates a cascade of molecular events that modulate gene expression. The simplified signaling pathway is depicted below.

Experimental Protocols

ERβ Reporter Gene Assay

This protocol is designed to quantify the activation of ERβ by this compound in a cell-based reporter assay. The principle involves the use of a host cell line that does not endogenously express ERs, which is co-transfected with an ERβ expression vector and a reporter vector containing an estrogen-responsive element (ERE) driving the expression of a reporter gene (e.g., luciferase).

Experimental Workflow:

Materials:

-

HEK293T cells (or other suitable ER-negative cell line)

-

DMEM with 10% FBS and 1% Penicillin-Streptomycin

-

Opti-MEM I Reduced Serum Medium

-

Lipofectamine 2000 (or similar transfection reagent)

-

ERβ expression plasmid

-

ERE-luciferase reporter plasmid (e.g., pGL3-ERE-luc)

-

pRL-TK plasmid (for normalization)

-

This compound

-

DMSO (vehicle control)

-

96-well cell culture plates

-

Dual-Luciferase Reporter Assay System

-

Luminometer

Procedure:

-

Cell Seeding: Seed HEK293T cells in a 96-well plate at a density of 2 x 10^4 cells per well in 100 µL of complete growth medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator.

-

Transfection:

-

For each well, prepare a DNA-transfection reagent complex in Opti-MEM. A typical ratio would be 100 ng of ERβ plasmid, 100 ng of ERE-luciferase plasmid, 10 ng of pRL-TK, and 0.5 µL of Lipofectamine 2000.

-

Incubate the complex at room temperature for 20 minutes.

-

Add the complex to the cells and incubate for 4-6 hours.

-

Replace the transfection medium with fresh complete growth medium and incubate overnight.

-

-

Treatment:

-

Prepare serial dilutions of this compound in complete growth medium. A suggested concentration range is 10^-12 M to 10^-6 M.

-

Include a vehicle control (DMSO) and a positive control (e.g., 17β-estradiol).

-

Remove the medium from the cells and add 100 µL of the prepared this compound dilutions or controls.

-

Incubate for 24 hours.

-

-

Luciferase Assay:

-

Lyse the cells according to the Dual-Luciferase Reporter Assay System manufacturer's protocol.

-

Measure both Firefly and Renilla luciferase activities using a luminometer.

-

-

Data Analysis:

-

Normalize the Firefly luciferase activity to the Renilla luciferase activity for each well.

-

Plot the normalized luciferase activity against the log concentration of this compound.

-

Calculate the EC50 value using a non-linear regression curve fit.

-

Cell Viability (MTT) Assay

This protocol is used to assess the effect of this compound on the viability and proliferation of cancer cells that express ERβ.

Materials:

-

ERβ-positive cancer cell line (e.g., MDA-MB-231 cells engineered to express ERβ)

-

Complete growth medium

-

This compound

-

DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10^3 cells per well in 100 µL of complete growth medium. Allow cells to adhere overnight.

-

Treatment:

-

Prepare serial dilutions of this compound in complete growth medium. A suggested concentration range is 10^-10 M to 10^-5 M.

-

Treat the cells with the different concentrations of this compound and a vehicle control.

-

Incubate for 24, 48, or 72 hours.

-

-

MTT Assay:

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.

-

-

Data Analysis:

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control.

-

Quantitative Real-Time PCR (qPCR) for ERβ Target Gene Expression

This protocol measures the change in expression of known ERβ target genes in response to this compound treatment.

Materials:

-

ERβ-expressing cells

-

6-well plates

-

This compound

-

DMSO

-

RNA extraction kit

-

cDNA synthesis kit

-

SYBR Green or TaqMan qPCR master mix

-

Primers for target genes (e.g., pS2/TFF1, GREB1, CDKN1A/p21) and a housekeeping gene (e.g., GAPDH, ACTB)

-

qPCR instrument

Procedure:

-

Cell Culture and Treatment:

-